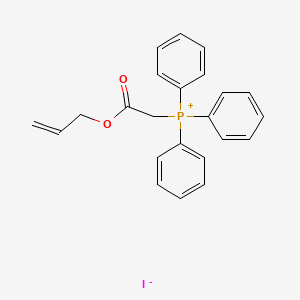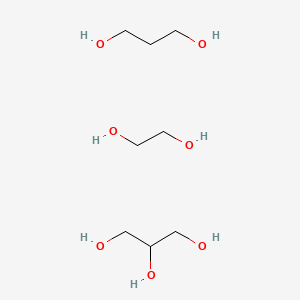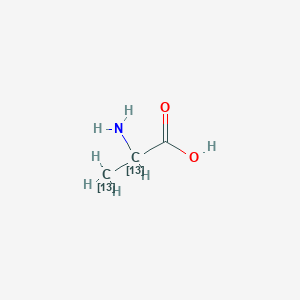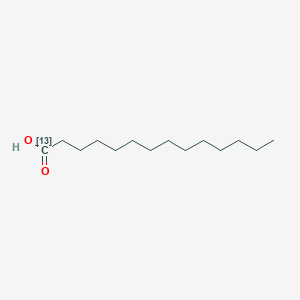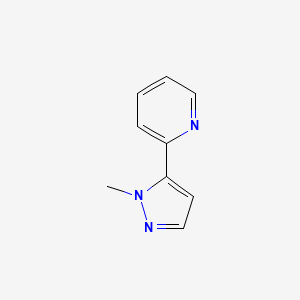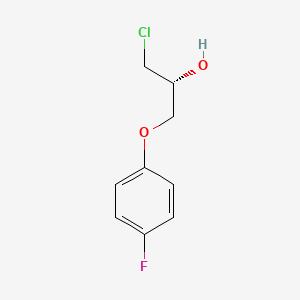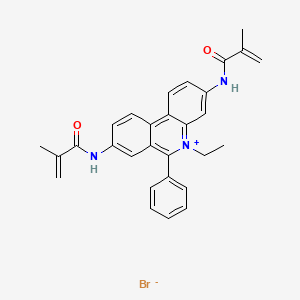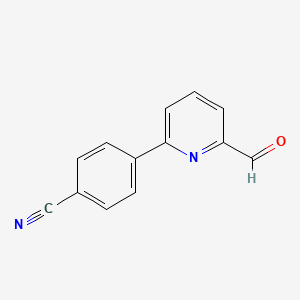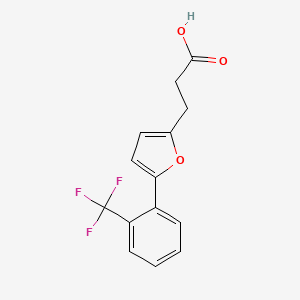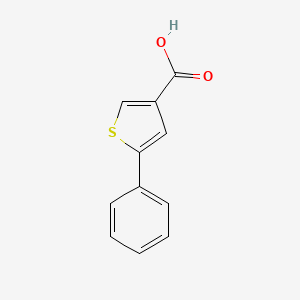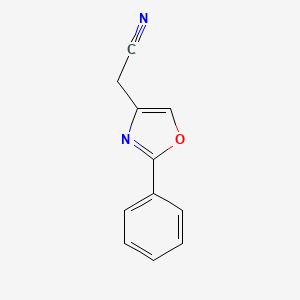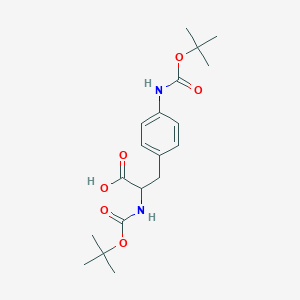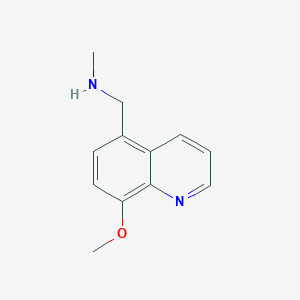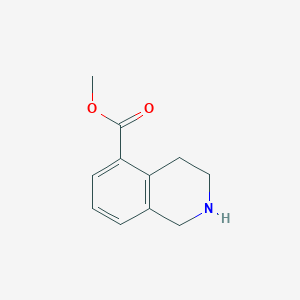
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate
概要
説明
“Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate” is a chemical compound with the IUPAC name “methyl 1,2,3,4-tetrahydro-5-isoquinolinecarboxylate”. It has a molecular weight of 191.23 . This compound is stored in a refrigerator and is shipped at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention in recent years due to their role as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The molecular structure of “Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate” can be represented by the InChI code "1S/C11H13NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-4,12H,5-7H2,1H3" .Chemical Reactions Analysis
The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved through various multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate” is a solid compound . It is stored in a refrigerator and is shipped at room temperature .科学的研究の応用
Synthesis of Novel Derivatives
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate serves as a precursor in the synthesis of various novel compounds. For instance, it reacts with isocyanates and isothiocyanates to produce N-substituted methyl aminocarbonyl tetrahydroisoquinolines and thiohydantoins, respectively. These derivatives have potential applications in medicinal chemistry and drug design due to their unique structural properties (Macháček et al., 2006).
Formation of Dihydroisoquinoline Derivatives
Another application involves the conversion of methyl tetrahydroisoquinoline-3-carboxylates into methyl dihydroisoquinoline-3-carboxylates. This process, involving an oxidation-dehydration sequence, is significant in the synthesis of complex organic molecules, which may find applications in various fields including pharmaceuticals and organic materials (Wong et al., 2013).
Development of Therapeutics
The tetrahydroisoquinoline scaffold, to which methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate is related, has been identified as a 'privileged scaffold' in therapeutic drug discovery. This class of compounds has shown promise in a variety of therapeutic areas, including cancer, central nervous system disorders, cardiovascular diseases, and metabolic disorders. The versatility of these compounds makes them a valuable asset in the ongoing search for new and effective pharmaceutical agents (Singh & Shah, 2017).
Role in Neurochemistry
Studies have identified tetrahydroisoquinolines, including methylated variants, as endogenous compounds in the brain. These findings highlight the potential role of these compounds in neurochemical processes, including those related to neurodegenerative diseases like Parkinson's disease. This opens up avenues for research into the neuroprotective or neurotoxic roles of these compounds and their derivatives (Kohno et al., 1986).
Novel Synthesis Techniques
Innovative methods have been developed for synthesizing protected variants of methyl tetrahydroisoquinoline-3-carboxylate. These methods, which often involve the cleavage of functionalized dihydrooxazoles, are crucial for producing compounds that can be used in further chemical transformations. Such techniques are vital for advancing synthetic organic chemistry and for the development of new drugs and materials (Lerestif et al., 1999).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
将来の方向性
The future directions for “Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate” and similar compounds lie in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
特性
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-4-2-3-8-7-12-6-5-9(8)10/h2-4,12H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVZSRPWKJIQPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585676 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | |
CAS RN |
939758-79-9 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




